molecular formula C7H7IN4O2S2 B14916507 7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine

7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine

Cat. No.: B14916507
M. Wt: 370.2 g/mol
InChI Key: XUGKRFLHKFIQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the imidazo[2,1-f][1,2,4]triazine family This compound is characterized by the presence of iodine, methylsulfonyl, and methylthio groups attached to the imidazo[2,1-f][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. The choice of reagents and reaction conditions would be tailored to minimize costs and environmental impact while maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. The iodine and methylsulfonyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C7H7IN4O2S2

Molecular Weight

370.2 g/mol

IUPAC Name

7-iodo-4-methylsulfanyl-2-methylsulfonylimidazo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C7H7IN4O2S2/c1-15-6-5-9-3-4(8)12(5)11-7(10-6)16(2,13)14/h3H,1-2H3

InChI Key

XUGKRFLHKFIQKH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NN2C1=NC=C2I)S(=O)(=O)C

Origin of Product

United States

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